molecular formula C11H9ClN2O2 B14562926 N-(4-Chlorophenyl)-2-cyano-3-hydroxybut-2-enamide CAS No. 62004-08-4

N-(4-Chlorophenyl)-2-cyano-3-hydroxybut-2-enamide

Cat. No.: B14562926
CAS No.: 62004-08-4
M. Wt: 236.65 g/mol
InChI Key: CDOLHXDTWAXQDX-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-cyano-3-hydroxybut-2-enamide: is an organic compound that features a chlorophenyl group, a cyano group, and a hydroxybutenamide moiety

Properties

CAS No.

62004-08-4

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-cyano-3-hydroxybut-2-enamide

InChI

InChI=1S/C11H9ClN2O2/c1-7(15)10(6-13)11(16)14-9-4-2-8(12)3-5-9/h2-5,15H,1H3,(H,14,16)

InChI Key

CDOLHXDTWAXQDX-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)-2-cyano-3-hydroxybut-2-enamide typically involves the reaction of 4-chlorobenzonitrile with a suitable enamine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Chlorophenyl)-2-cyano-3-hydroxybut-2-enamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: N-(4-Chlorophenyl)-2-cyano-3-hydroxybut-2-enamide is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: The compound’s potential medicinal properties are explored in the context of developing new drugs for treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-cyano-3-hydroxybut-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

    N-(4-Chlorophenyl)-2-cyano-3-hydroxybut-2-enamide derivatives: These compounds have similar structures but with different substituents on the aromatic ring or the butenamide moiety.

    N-(4-Chlorophenyl)-3-hydroxybut-2-enamide: Lacks the cyano group, which may affect its reactivity and biological activity.

    N-(4-Chlorophenyl)-2-cyano-3-oxobut-2-enamide: Contains a keto group instead of a hydroxy group, leading to different chemical properties.

Uniqueness: this compound is unique due to the presence of both a cyano group and a hydroxy group on the butenamide moiety. This combination of functional groups provides a versatile platform for chemical modifications and enhances its potential for various applications.

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